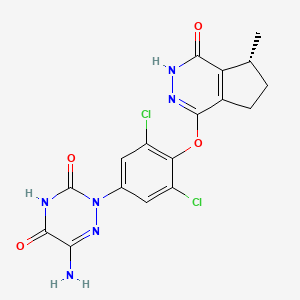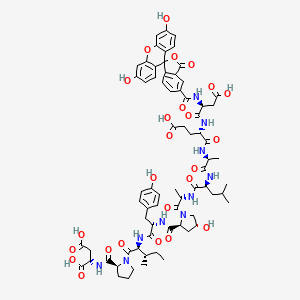
PHSHPALTPEQK-(Lys-13C6,15N2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHSHPALTPEQK-(Lys-13C6,15N2): is a peptide compound labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling is often used in scientific research to trace and quantify the compound during various processes. The sequence of this peptide is Pro-His-Ser-His-Pro-Ala-Leu-Thr-Pro-Glu-Gln-Lys, with the lysine residue specifically labeled with carbon-13 and nitrogen-15 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PHSHPALTPEQK-(Lys-13C6,15N2) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The isotopically labeled lysine is incorporated at the desired position during the synthesis. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of PHSHPALTPEQK-(Lys-13C6,15N2) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: PHSHPALTPEQK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: PHSHPALTPEQK-(Lys-13C6,15N2) is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The stable isotopes allow for precise quantification and tracking of the peptide .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme kinetics, and cellular uptake. The isotopic labeling helps in distinguishing the peptide from endogenous compounds .
Medicine: In medical research, PHSHPALTPEQK-(Lys-13C6,15N2) is used in drug development and pharmacokinetic studies. The stable isotopes provide valuable information on the distribution, metabolism, and excretion of the peptide .
Industry: Industrially, this peptide is used in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
The mechanism of action of PHSHPALTPEQK-(Lys-13C6,15N2) depends on its specific application. Generally, the peptide interacts with its molecular targets through binding interactions, which can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The stable isotopes do not alter the peptide’s biological activity but allow for precise tracking and quantification .
Vergleich Mit ähnlichen Verbindungen
PHSHPALTPEQK-(Lys-12C,14N): The non-labeled version of the peptide.
PHSHPALTPEQK-(Lys-2H): A deuterium-labeled version.
PHSHPALTPEQK-(Lys-13C,14N): Labeled with carbon-13 but not nitrogen-15
Uniqueness: PHSHPALTPEQK-(Lys-13C6,15N2) is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research applications compared to single-labeled or non-labeled versions .
Eigenschaften
Molekularformel |
C59H92N18O18 |
|---|---|
Molekulargewicht |
1349.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C59H92N18O18/c1-30(2)22-39(53(88)75-47(32(4)79)58(93)77-21-9-13-44(77)56(91)69-37(15-17-46(81)82)50(85)68-36(14-16-45(61)80)51(86)70-38(59(94)95)10-5-6-18-60)71-48(83)31(3)67-55(90)43-12-8-20-76(43)57(92)41(24-34-26-63-29-66-34)73-54(89)42(27-78)74-52(87)40(23-33-25-62-28-65-33)72-49(84)35-11-7-19-64-35/h25-26,28-32,35-44,47,64,78-79H,5-24,27,60H2,1-4H3,(H2,61,80)(H,62,65)(H,63,66)(H,67,90)(H,68,85)(H,69,91)(H,70,86)(H,71,83)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,81,82)(H,94,95)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1/i5+1,6+1,10+1,18+1,38+1,59+1,60+1,70+1 |
InChI-Schlüssel |
VVVLENVWNAABPY-LDSCYASTSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)


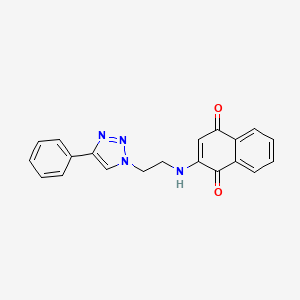

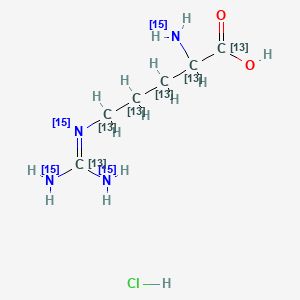
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
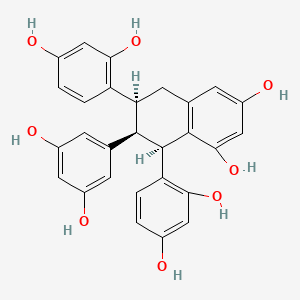
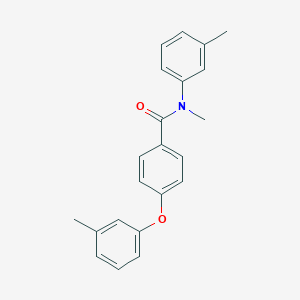
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
